
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a 3-methylbutyl group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction proceeds through the formation of intermediate compounds, which are further chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride and chlorine.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alkoxides are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives, where one or more chlorine atoms are replaced by the nucleophile.
Oxidation and Reduction: These reactions can lead to the formation of hydroxylated or dechlorinated products.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the 3-methylbutyl group, making it less hydrophobic and potentially less bioactive.
2,4,6-Trifluoropyrimidine: Contains fluorine atoms instead of chlorine, leading to different reactivity and biological properties.
Uniqueness
2,4,6-Trichloro-5-(3-methylbutyl)pyrimidine is unique due to the presence of both chlorine atoms and a hydrophobic 3-methylbutyl group. This combination enhances its reactivity in nucleophilic substitution reactions and its potential bioactivity in medicinal chemistry applications.
Eigenschaften
CAS-Nummer |
14077-69-1 |
|---|---|
Molekularformel |
C9H11Cl3N2 |
Molekulargewicht |
253.6 g/mol |
IUPAC-Name |
2,4,6-trichloro-5-(3-methylbutyl)pyrimidine |
InChI |
InChI=1S/C9H11Cl3N2/c1-5(2)3-4-6-7(10)13-9(12)14-8(6)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
YLMRYOCDUSEBFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=C(N=C(N=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


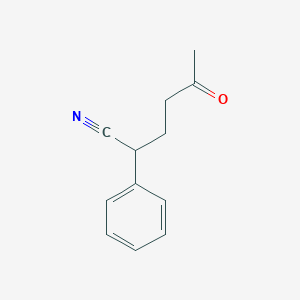

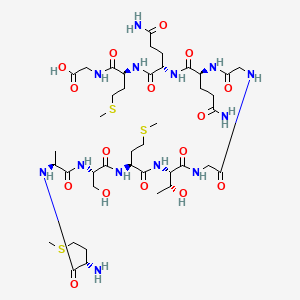
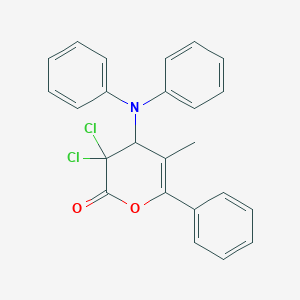
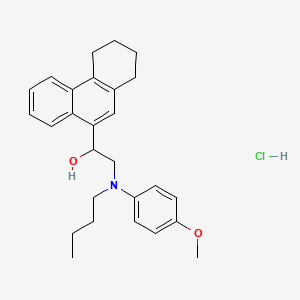
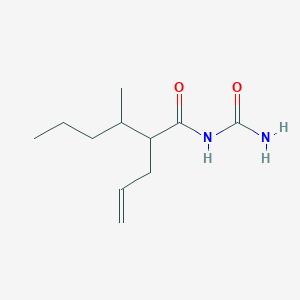
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
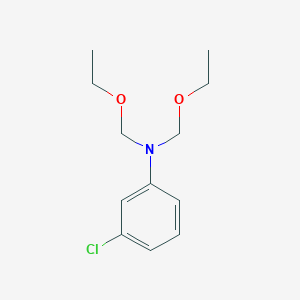
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
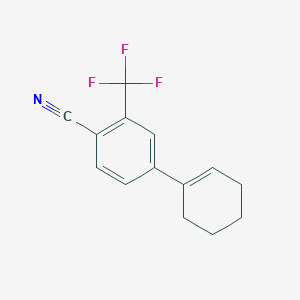
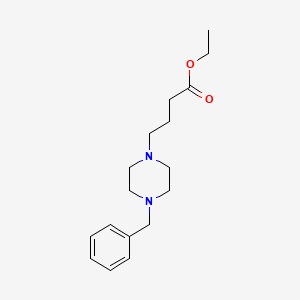
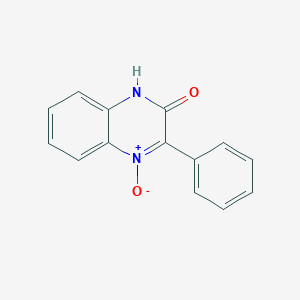
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)
